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Compound of Interest

Compound Name: 1,1,1-Trimethoxy-2-methylpropane

Cat. No.: B1345135

Abstract

This technical guide provides a comprehensive overview of 1,1,1-trimethoxy-2-
methylpropane (CAS No. 52698-46-1), also known as trimethyl orthoisobutyrate. This
orthoester is a valuable reagent in organic synthesis, primarily utilized as a protective group for
carboxylic acids and as a precursor for the formation of other functional groups. This document
is intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis. It will delve into the compound's chemical and physical properties, detailed
synthesis protocols, reaction mechanisms, and applications in complex molecule synthesis.
Furthermore, this guide will cover essential safety and handling procedures, as well as the
characterization of the compound through spectroscopic methods.

Introduction: The Utility of Orthoesters in Modern
Synthesis

Orthoesters are a class of organic compounds characterized by the presence of three alkoxy
groups attached to a single carbon atom.[1] Their unique chemical reactivity makes them
indispensable tools in the synthetic chemist's arsenal. While the orthoester functional group is
found in a number of naturally occurring compounds with significant biological activities, their
primary utility in a laboratory setting is as versatile synthetic intermediates.[2] They are perhaps
most renowned for their role as protecting groups for carboxylic acids, offering robust stability
under basic and nucleophilic conditions, while being readily cleaved under mild acidic
conditions.[3]
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1,1,1-Trimethoxy-2-methylpropane, the subject of this guide, is a sterically hindered
orthoester that offers specific advantages in certain synthetic contexts. Its isobutyryl core can
influence the steric environment of reactions and provide a stable protecting group that can be
selectively removed. This guide will provide the necessary technical details for its effective
synthesis and application.

Physicochemical Properties of 1,1,1-Trimethoxy-2-
methylpropane

A thorough understanding of the physical and chemical properties of a reagent is fundamental
to its successful application in synthesis. 1,1,1-Trimethoxy-2-methylpropane is a colorless
liquid with a characteristically pungent odor.[3] It is soluble in common organic solvents such as
ethanol and ether, but is sensitive to hydrolysis in the presence of water, particularly under
acidic conditions.[4]

Property Value Source(s)
CAS Number 52698-46-1 [5]
Molecular Formula C7H1603

Molecular Weight 148.20 g/mol [5]

Boiling Point 130-135 °C [6]

Density 0.93 g/mL [6]

Flash Point Flammable liquid and vapor [5]
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Synthesis of 1,1,1-Trimethoxy-2-methylpropane: The
Pinner Reaction

The most common and direct method for the synthesis of 1,1,1-trimethoxy-2-methylpropane
is the Pinner reaction.[7] This reaction involves the acid-catalyzed addition of an alcohol to a
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nitrile.[8] In this specific case, isobutyronitrile reacts with methanol in the presence of
anhydrous hydrogen chloride.[2][9]

Causality of Experimental Choices in the Pinner
Reaction

e Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous
conditions.[2] The intermediate Pinner salt, an imino ester hydrochloride, is highly
susceptible to hydrolysis. Any water present will lead to the formation of the corresponding
ester as a byproduct, significantly reducing the yield of the desired orthoester.[7]

e Acid Catalyst (Anhydrous HCI): Anhydrous hydrogen chloride serves as the catalyst. It
protonates the nitrile nitrogen, activating the carbon-nitrogen triple bond towards nucleophilic
attack by methanol.[9] Gaseous HCl is typically bubbled through the reaction mixture to
ensure anhydrous conditions are maintained.[2]

o Excess Alcohol: An excess of the alcohol (methanol) is used to drive the reaction to
completion, favoring the formation of the orthoester from the intermediate Pinner salt.[7]

o Low Temperature: The initial formation of the Pinner salt is often carried out at low
temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to prevent the
thermal decomposition of the thermodynamically unstable imidium chloride salt.[7]

Reaction Mechanism

The Pinner reaction proceeds through a two-step mechanism:

» Formation of the Pinner Salt: The nitrile is activated by protonation with HCI. Methanol then
acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfer leads to the
formation of the imino ester hydrochloride, also known as the Pinner salt.

e Conversion to the Orthoester: The Pinner salt then reacts with two more equivalents of
methanol to form the final orthoester product, with the elimination of ammonium chloride.
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Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis
Step 2: Orthoester Formation
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Caption: Pinner Reaction Mechanism for Trimethyl Orthoisobutyrate Synthesis.

Experimental Protocol

This is a representative protocol based on general Pinner reaction procedures. Researchers
should optimize conditions based on their specific laboratory setup and scale.

Materials:

« |sobutyronitrile

e Anhydrous Methanol

o Anhydrous Diethyl Ether (or other suitable non-polar solvent)
e Hydrogen Chloride (gas)

e Sodium Methoxide solution (for neutralization)

e Anhydrous Sodium Sulfate (for drying)

Procedure:
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o Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas
inlet tube extending below the surface of the reaction mixture, and a drying tube is
assembled. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous
conditions.

o Charging of Reactants: The flask is charged with isobutyronitrile and a 3 to 4-fold molar
excess of anhydrous methanol. Anhydrous diethyl ether can be used as a co-solvent.

e Pinner Salt Formation: The reaction mixture is cooled to 0 °C in an ice bath. Anhydrous
hydrogen chloride gas is then bubbled through the stirred solution. The reaction is monitored
for the precipitation of the Pinner salt (imino ester hydrochloride).

» Alcoholysis to Orthoester: After the formation of the Pinner salt is complete, an additional
portion of anhydrous methanol is added. The reaction mixture is allowed to warm to room
temperature and stirred for several hours to facilitate the alcoholysis of the Pinner salt to the
orthoester.

o Workup: The reaction mixture is carefully neutralized with a cooled solution of sodium
methoxide in methanol to a slightly basic pH. The precipitated ammonium chloride is
removed by filtration.

« Purification: The filtrate is concentrated under reduced pressure to remove the bulk of the
solvent. The resulting crude product is then purified by fractional distillation under reduced
pressure to yield pure 1,1,1-trimethoxy-2-methylpropane.

Applications in Organic Synthesis
Protecting Group for Carboxylic Acids

One of the primary applications of 1,1,1-trimethoxy-2-methylpropane is as a protecting group
for carboxylic acids. The orthoester is stable to a wide range of nucleophilic and basic
conditions, making it an ideal choice for multi-step syntheses where other functional groups
need to be modified while the carboxylic acid remains intact.

Protection Mechanism: The protection is typically achieved by reacting the carboxylic acid with
1,1,1-trimethoxy-2-methylpropane under acidic catalysis.
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Deprotection Mechanism: The orthoester protecting group is readily removed by treatment with
mild aqueous acid, which hydrolyzes it back to the carboxylic acid.[4]

Deprotection

Protection and Deprotection of a Carboxylic Acid
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Caption: Protection and Deprotection of a Carboxylic Acid.

Role in Drug Development and Heterocycle Synthesis

Orthoesters, including trimethyl orthobutyrate (a close analog), are utilized in the synthesis of
various heterocyclic compounds, which form the core of many pharmaceuticals.[10] For
instance, they can be used in condensation reactions to form imidazole rings, a common motif
in drug molecules.[10] The pH-sensitive nature of the orthoester linkage has also been
explored in drug delivery systems, where the orthoester acts as a linker that is stable at
physiological pH but hydrolyzes in the acidic environment of endosomes to release a
therapeutic agent.[9]

While a specific, high-profile example of 1,1,1-trimethoxy-2-methylpropane in a marketed
drug synthesis is not readily available in the public literature, its utility as a building block and
protecting group in the synthesis of complex organic molecules makes it a relevant compound
for drug discovery and development pipelines.

Spectroscopic Characterization
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Note: As experimental spectra for 1,1,1-trimethoxy-2-methylpropane are not publicly
available, the following interpretations are based on the known structure and data from
analogous compounds.

'H NMR Spectroscopy

The *H NMR spectrum of 1,1,1-trimethoxy-2-methylpropane is expected to be relatively
simple and highly characteristic.

e -OCHs protons: A sharp singlet corresponding to the nine equivalent protons of the three
methoxy groups. The chemical shift would be expected in the range of 6 3.0-3.5 ppm.

e -CH- proton: A septet (or multiplet) for the single proton on the carbon adjacent to the
orthoester. This would be coupled to the six protons of the two methyl groups. The expected
chemical shift is in the range of 6 1.8-2.5 ppm.

e -CH(CHs3s)2 protons: A doublet for the six equivalent protons of the two methyl groups,
coupled to the single adjacent methine proton. The expected chemical shift is in the range of
0 0.9-1.2 ppm.

3C NMR Spectroscopy

The proton-decoupled *3C NMR spectrum would provide further confirmation of the structure.

Orthoester Carbon (C(OCHs)s): This quaternary carbon would appear as a singlet at a
downfield chemical shift, likely in the range of 4 110-120 ppm.

» -OCHs Carbons: A single resonance for the three equivalent methoxy carbons, expected in
the range of & 48-55 ppm.

e -CH- Carbon: The methine carbon would appear as a singlet in the range of & 30-40 ppm.

e -CH(CHs)2 Carbons: A single resonance for the two equivalent methyl carbons, expected in
the upfield region of the spectrum, around & 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H and C-O stretching frequencies.
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e C-H stretching: Strong absorptions in the 2950-2850 cm~?* region due to the sp? C-H bonds
of the methyl and methine groups.

e C-O stretching: Strong, characteristic absorptions in the 1150-1050 cm~1 region, indicative of
the C-O single bonds of the orthoester functionality.

o Absence of C=0: A key feature would be the absence of a strong absorption in the 1750-
1700 cm~1 region, confirming the absence of any carbonyl-containing impurities (e.g., the
corresponding ester).

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak
(M* at m/z 148) due to the facile fragmentation of the orthoester. Key fragmentation patterns
would include the loss of a methoxy group (-OCHs) to give a stable oxonium ion, which would
be a prominent peak in the spectrum.

Safety and Handling

As a flammable organic liquid, 1,1,1-trimethoxy-2-methylpropane requires careful handling to
minimize risks.[5] While specific toxicity data for this compound is not readily available,
information from analogous orthoesters, such as trimethyl orthobutyrate, provides guidance.
[11][12]

Hazard Summary:

o Flammability: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and
other ignition sources.[5]

e lIrritation: May cause skin, eye, and respiratory tract irritation.[12]

 Ingestion: May be harmful if swallowed.[13]

Recommended Handling Procedures:

o Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

» Personal Protective Equipment (PPE):
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o Eye Protection: Chemical safety goggles or a face shield are mandatory.
o Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

o Skin Protection: A lab coat should be worn.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and acids. The compound is
moisture-sensitive.

» Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand)
and place in a sealed container for disposal.[11] Dispose of waste in accordance with local,
state, and federal regulations.

Conclusion

1,1,1-Trimethoxy-2-methylpropane is a valuable and versatile orthoester with important
applications in modern organic synthesis, particularly as a robust protecting group for
carboxylic acids. Its synthesis via the Pinner reaction is a well-established and reliable method.
A thorough understanding of its chemical properties, reaction mechanisms, and handling
requirements, as outlined in this guide, is essential for its safe and effective use in research
and development, including in the pursuit of new pharmaceutical agents. The principles and
protocols described herein provide a solid foundation for chemists to incorporate this useful
reagent into their synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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